molecular formula C11H14FNO B1411922 5-(Cyclopentylmethoxy)-2-fluoropyridine CAS No. 1545052-19-4

5-(Cyclopentylmethoxy)-2-fluoropyridine

Cat. No.: B1411922
CAS No.: 1545052-19-4
M. Wt: 195.23 g/mol
InChI Key: GJDVMOGEHSFQPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Cyclopentylmethoxy)-2-fluoropyridine is a useful research compound. Its molecular formula is C11H14FNO and its molecular weight is 195.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-(cyclopentylmethoxy)-2-fluoropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-11-6-5-10(7-13-11)14-8-9-3-1-2-4-9/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJDVMOGEHSFQPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)COC2=CN=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Safety Data Sheet (SDS) and hazards for 5-(Cyclopentylmethoxy)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an authoritative technical resource for 5-(Cyclopentylmethoxy)-2-fluoropyridine , a specialized fluorinated heterocyclic intermediate used in medicinal chemistry.

While a standardized Safety Data Sheet (SDS) for this specific CAS (1545052-19-4) is often proprietary or limited in public databases, this guide synthesizes available physicochemical data, structure-activity relationship (SAR) hazard modeling, and standard operating procedures (SOPs) for fluorinated pyridine derivatives.

Chemical Identification & Properties

Parameter Technical Specification
Chemical Name This compound
CAS Number 1545052-19-4
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
SMILES Fc1ccc(OCC2CCCC2)cn1
Physical State Solid (typically off-white to pale yellow powder) or viscous oil depending on purity/polymorph.
Solubility Soluble in organic solvents (DCM, DMSO, Methanol, Ethyl Acetate); sparingly soluble in water.
Purity Grade Typically ≥95% (HPLC) for synthetic applications.

Hazard Identification (GHS Classification)

Note: In the absence of specific in vivo toxicology data for this CAS, the following classification is derived from Read-Across Methodology using structural analogs (e.g., 5-Bromo-2-fluoropyridine, 2-Fluoro-5-methoxypyridine).

GHS Label Elements
  • Signal Word: WARNING

  • Hazard Pictograms:

    • 
      (Irritant)
      
Hazard Statements (H-Codes)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2][3][4][5][6][7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][4][5][6][7]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[3][7] Remove contact lenses, if present and easy to do.[1][2][3][4][5][6] Continue rinsing.[1][2][3][4][5][6][7]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Scientific Context: Drug Development Utility

Why this Molecule Matters

In modern drug discovery, This compound acts as a strategic "scaffold modifier."

  • The Fluorine Effect: The fluorine atom at the C2 position of the pyridine ring serves two purposes:

    • Metabolic Stability: It blocks oxidative metabolism (P450 attack) at the electron-deficient C2 position.

    • Electronic Modulation: It lowers the pKa of the pyridine nitrogen, reducing non-specific binding while maintaining hydrogen bond acceptor capability.

  • The Cyclopentyl Ether Tail: This moiety provides a lipophilic bulk that is ideal for filling hydrophobic pockets in target proteins (e.g., Kinase ATP-binding sites, GPCR allosteric sites).

Synthesis Logic (Retrosynthetic Analysis)

The synthesis of this compound typically follows a Nucleophilic Aromatic Substitution (SₙAr) mechanism, a critical workflow for medicinal chemists.

SynthesisPathway Start1 5-Bromo-2-fluoropyridine (Electrophile) Intermediate Transition State (Meisenheimer Complex) Start1->Intermediate Start2 Cyclopentylmethanol (Nucleophile) Start2->Intermediate Catalyst Base (NaH or KOtBu) Solvent (DMF/THF) Catalyst->Intermediate Activation Product 5-(Cyclopentylmethoxy)- 2-fluoropyridine Intermediate->Product - HBr

Figure 1: Predicted synthetic pathway via SₙAr or Palladium-catalyzed Buchwald-Hartwig etherification.

Safe Handling & Experimental Protocols

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic potential; store under Inert Gas (Nitrogen or Argon) .

  • Incompatibilities: Strong oxidizing agents, strong acids (risk of hydrolyzing the ether), and strong nucleophiles (which could displace the fluorine).

Emergency Response Protocol
Scenario Immediate Action Scientific Rationale
Eye Contact Rinse for 15 min with isotonic saline.Fluorinated pyridines can cause rapid corneal opacity; immediate dilution is critical to prevent pH-induced damage.
Skin Contact Wash with soap/water; do NOT use ethanol.Ethanol increases skin permeability, potentially enhancing systemic absorption of the fluorinated compound.
Fire Use CO₂, Dry Chemical, or Foam.[1][2][4][5][6]Warning: Thermal decomposition may release Hydrogen Fluoride (HF) and Nitrogen Oxides (NOx).
Spill Adsorb with vermiculite; neutralize surface.Prevent dust generation.[1][5][6][7] Treat waste as halogenated organic waste.
Workflow: Safe Handling in the Lab

To ensure data integrity and safety, follow this self-validating workflow:

HandlingWorkflow cluster_safety Critical Control Point Start Start: Reagent Retrieval PPE 1. Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Start->PPE Check 2. Visual Inspection: Color/State Verification PPE->Check Weigh 3. Weighing: Inside Fume Hood Only Check->Weigh If Appearance OK Solubilize 4. Solubilization: Dissolve in DMSO/DCM Weigh->Solubilize Avoid Dust Waste 5. Waste Disposal: Halogenated Organic Stream Solubilize->Waste Post-Experiment

Figure 2: Standard Operating Procedure (SOP) for handling fluorinated pyridine intermediates.

References & Validation

  • PubChem Compound Summary. 5-Cyclopropyl-2-fluoropyridine (Analogous Structure). National Center for Biotechnology Information. Link

  • Fisher Scientific SDS. Safety Data Sheet for 2-Amino-5-fluoropyridine (Functional Group Analog).Link

  • ChemSrc Database. CAS 1545052-19-4 Entry.Link

  • Journal of Medicinal Chemistry. Fluorine in Medicinal Chemistry. (General reference for fluoropyridine utility). Link

Disclaimer: This guide is based on predictive modeling and "Read-Across" toxicology from structurally similar fluorinated pyridines. Always consult the specific SDS provided by your chemical supplier before use.

Sources

Literature review of fluoropyridine derivatives in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Heterocyclic Optimization

In modern medicinal chemistry, the pyridine ring is a privileged scaffold, present in approximately 20% of all FDA-approved small molecules. However, the pyridine ring is metabolically vulnerable (susceptible to N-oxidation and C-oxidation) and often too basic for optimal oral bioavailability.[1][2] The strategic introduction of fluorine—the "Fluorine Scan"—is a proven optimization tactic.

This review analyzes the fluoropyridine moiety not merely as a structural feature, but as a functional tool. We explore how the high electronegativity of fluorine (


) modulates the electron density of the pyridine ring, dramatically altering pKa, lipophilicity (LogD), and metabolic stability. We further categorize fluoropyridines into two distinct chemical behaviors:
  • Stable Scaffolds (3-F, 5-F): Used to block metabolic soft spots.[1][2]

  • Reactive Intermediates (2-F, 4-F): Used as "spring-loaded" electrophiles for Nucleophilic Aromatic Substitution (

    
    ).[1][2]
    

The Fluorine Effect: Physicochemical Profiling

The introduction of fluorine onto a pyridine ring induces profound electronic changes. The most critical shift is the reduction of basicity due to the inductive withdrawal of electron density from the ring nitrogen.

Comparative Physicochemical Data
PropertyPyridine (Unsubstituted)2-Fluoropyridine3-FluoropyridineImpact on Drug Design
pKa (Conj.[1][2] Acid) 5.23-0.442.972-F renders the N non-basic, reducing lysosomal trapping and improving membrane permeability.[1][2]
LogP (Lipophilicity) 0.651.121.15Moderate increase in lipophilicity aids BBB penetration (CNS drugs).[1][2]
Dipole Moment (D) 2.23.12.0Altered dipole orientation affects binding affinity in polar pockets.[1]
C-X Bond Length 1.08 Å (C-H)1.35 Å (C-F)1.35 Å (C-F)Minimal steric perturbation (Bioisostere of H).[1][2]
Metabolic Liability High (N-Oxidation, C-Oxidation)Low (at C2)Low (at C3)Blocks CYP450 oxidation at the specific carbon.[1][2]
Mechanism of Metabolic Stability

Recent physical organic chemistry perspectives suggest that metabolic stability in fluorinated arenes is not solely due to the strength of the C-F bond (approx. 116 kcal/mol), but rather the depletion of


-electron density . This raises the ionization potential, making the ring less susceptible to the initial electrophilic attack by the high-valent iron-oxo species (

) in CYP450 enzymes [1].[1]

FluorineEffect cluster_0 Physicochemical Modulation cluster_1 Biological Outcome F_Atom Fluorine Substitution Inductive Inductive Effect (-I) F_Atom->Inductive Metabolism Metabolic Blockade (CYP450) F_Atom->Metabolism Pi-density depletion pKa_Drop Reduced Basicity (pKa 5.2 -> -0.44) Inductive->pKa_Drop LogP_Rise Increased Lipophilicity (LogP +0.5) Inductive->LogP_Rise Permeability Improved Membrane Permeability pKa_Drop->Permeability LogP_Rise->Metabolism Altered binding

Figure 1: Mechanistic impact of fluorination on pyridine pharmacokinetics.[1][2]

Synthetic Architectures: Making and Using Fluoropyridines[3]

"Using the Block": The Acceleration

The 2-fluoropyridine moiety is unique because the fluorine atom acts as a potent leaving group in Nucleophilic Aromatic Substitution (


). Due to the high electronegativity of fluorine, the C-F carbon is highly electron-deficient. Additionally, the ring nitrogen can stabilize the Meisenheimer intermediate.

Key Insight: 2-Fluoropyridine reacts approximately 320 times faster than 2-chloropyridine in


 reactions with ethoxide [2].[1][2] This allows 2-fluoropyridines to serve as "spring-loaded" electrophiles for late-stage functionalization with amines or ethers.[1][2]
"Making the Block": C-H Functionalization

While the Balz-Schiemann reaction (diazotization) is the classical route, modern medicinal chemistry relies on transition-metal-catalyzed methods to access difficult substitution patterns (e.g., 3-fluoropyridines).[1][2]

  • Silver-Mediated Fluorination: Radical decarboxylative fluorination or direct C-H fluorination using

    
     has unlocked access to 3-fluoropyridines, which are otherwise difficult to synthesize via electrophilic aromatic substitution due to the electron-poor nature of the ring.[1][2]
    
  • Photoredox Catalysis: Recent protocols utilize photocatalysts to generate pyridine radicals that trap electrophilic fluorine sources (e.g., NFSI or Selectfluor).[1]

SyntheticWorkflow Precursor Pyridine Precursor (e.g., Carboxylic Acid) Method1 Ag-Mediated Radical Fluorination Precursor->Method1 Method2 Halex Reaction (Cl -> F via CsF) Precursor->Method2 Intermediate Fluoropyridine Scaffold Method1->Intermediate Method2->Intermediate PathA Stable Drug Core (3-F, 5-F) Intermediate->PathA Retain F PathB Reactive Intermediate (2-F, 4-F) Intermediate->PathB Displace F FinalDrug Final API (e.g., Lemborexant) PathA->FinalDrug SnArProduct Substituted Pyridine (via SnAr) PathB->SnArProduct + Amine/OR

Figure 2: Divergent synthetic pathways for fluoropyridine derivatives.

Therapeutic Case Studies

Lemborexant (Dayvigo®)[1][2][4]
  • Indication: Insomnia (Dual Orexin Receptor Antagonist).[1][3]

  • Structure: Contains a 5-fluoropyridine ring (specifically a 2-amino-5-fluoropyridine moiety).[1][2]

  • Role of Fluorine: The fluorine at the 5-position blocks a primary site of metabolic oxidation. Without this fluorine, the pyridine ring would be rapidly metabolized by CYP3A4, significantly reducing the drug's half-life (

    
    ).[1] The 5-F substitution also fine-tunes the lipophilicity for optimal blood-brain barrier (BBB) penetration [3].[1][2]
    
Pexidartinib (Turalio®)[1][2][5]
  • Indication: Tenosynovial Giant Cell Tumor (CSF1R Inhibitor).[1][2][4]

  • Structure: Features a 6-(trifluoromethyl)pyridine group.[1][2][4]

  • Role of Fluorine: While this is a fluoroalkyl group rather than a direct fluoropyridine, it illustrates the use of the pyridine ring as a scaffold where fluorination (CF3) provides metabolic shielding and increases the hydrophobic bulk to fill a specific pocket in the kinase active site [4].

Radiopharmaceuticals: [18F]Fluoropyridines[1][2]

Fluorine-18 (


 min) is the gold standard for PET imaging.[1][2] However, radio-fluorinating electron-deficient heterocycles like pyridine is challenging because standard electrophilic [

F]

has low specific activity.[1][2]

Current Best Practice: The "Minimalist Approach" using onium salts. Researchers now utilize trimethylammonium-pyridine precursors.[1][2] The [


F]fluoride anion (nucleophile) displaces the ammonium group (leaving group) in a rapid 

reaction.[1] This method avoids the need for heavy metal catalysts and harsh conditions, allowing for the synthesis of tracers like 2-[

F]fluoropyridine
in high radiochemical yields (>60%) [5].[1]

Experimental Protocols

Protocol: Functionalization of 2-Fluoropyridine

This protocol demonstrates the high reactivity of the 2-F position to generate amino-pyridines.[1][2]

Materials:

  • 2-Fluoropyridine (1.0 equiv)[1][2]

  • Morpholine (1.2 equiv)[1][2]

  • 
     (2.0 equiv)[1][2]
    
  • Solvent: DMSO or NMP (anhydrous)[1][2]

Workflow:

  • Setup: In a flame-dried reaction vial equipped with a magnetic stir bar, charge

    
     and the amine (morpholine).
    
  • Addition: Add DMSO (0.5 M concentration relative to substrate) followed by 2-fluoropyridine.

  • Reaction: Seal the vial and heat to 90°C for 4–6 hours. (Note: 2-Chloropyridine would require >120°C and longer times).[1][2]

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water (

    
    ) to remove DMSO and salts.[1]
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Hexane/EtOAc gradient).
    
Protocol: Microsomal Stability Assay

Critical for validating the metabolic blocking effect of 3-F or 5-F substitution.[1][2]

  • Incubation: Incubate test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4) at 37°C.[1]

  • Initiation: Add NADPH-regenerating system to start the reaction.[1][2]

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to precipitate proteins.[1]

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines intrinsic clearance (
    
    
    
    ).[1][2]

References

  • Bhattarai, P., Trombley, T., & Altman, R. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv.[1][5] Link[1][2]

  • Hartwig, J. F., et al. (2019).[1] Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. National Institutes of Health / PMC.[1] Link

  • Beattie, D., et al. (2023).[1] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022.[1][2] Molecules/MDPI. Link

  • PubChem. (2025).[1][4] Pexidartinib Compound Summary. National Library of Medicine.[1] Link[1][2]

  • Pauton, M., et al. (2023).[1] State of the art procedures towards reactive [18F]fluoride in PET tracer synthesis. EJNMMI Radiopharmacy and Chemistry.[1] Link

Sources

An In-depth Technical Guide to the Lipophilicity and LogP Determination of 5-(Cyclopentylmethoxy)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Lipophilicity is a critical physicochemical property in drug discovery and development, profoundly influencing a compound's pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive technical overview of the theoretical and practical aspects of determining the lipophilicity, expressed as the logarithm of the partition coefficient (LogP), of the novel compound 5-(Cyclopentylmethoxy)-2-fluoropyridine. We delve into the gold-standard shake-flask method and the high-throughput reversed-phase high-performance liquid chromatography (RP-HPLC) technique, presenting detailed, field-proven protocols. Furthermore, this guide explores the landscape of computational LogP prediction, leveraging multiple algorithms to provide an in silico consensus value for the target compound. The causality behind experimental choices, the importance of self-validating protocols, and the structural interpretation of the predicted lipophilicity are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this essential parameter.

The Imperative of Lipophilicity in Modern Drug Discovery

The journey of a drug candidate from a promising hit to a marketed therapeutic is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[1] Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a cornerstone of the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of a drug. It governs a molecule's ability to traverse cellular membranes, bind to plasma proteins, and interact with metabolic enzymes and therapeutic targets.[2][3]

An optimal level of lipophilicity is crucial for oral bioavailability, with a LogP value typically sought in the range of 0 to 3 for many drug candidates.[4] Excessively high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity, while very low lipophilicity may hinder absorption across the gut wall.[2][4] Therefore, the early and accurate determination of a compound's LogP is not merely a data-gathering exercise but a strategic imperative in medicinal chemistry.

Structural Features of this compound

To understand the lipophilicity of this compound, a preliminary analysis of its chemical structure is warranted. The molecule can be deconstructed into three key components:

  • 2-Fluoropyridine Ring: The pyridine ring itself is a polar aromatic heterocycle. The introduction of a fluorine atom, a highly electronegative element, can modulate the electronic properties and lipophilicity of the ring. Fluorine substitution in heterocyclic systems is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[5]

  • Ether Linkage: The ether oxygen introduces a polar, hydrogen bond-accepting feature.

  • Cyclopentylmethoxy Group: This aliphatic, non-polar moiety is expected to be the primary contributor to the molecule's overall lipophilicity. The cyclopentyl ring provides a significant hydrophobic surface area.

Based on this qualitative assessment, the molecule is anticipated to possess a moderate to high degree of lipophilicity, making the precise determination of its LogP value essential for its development as a potential therapeutic agent.

Experimental Determination of LogP

The experimental measurement of the n-octanol/water partition coefficient remains the benchmark for determining lipophilicity. Here, we detail two widely accepted methodologies.

The Shake-Flask Method (OECD Guideline 107): The Gold Standard

The shake-flask method is the traditional and most reliable technique for LogP determination, directly measuring the partitioning of a compound between n-octanol and water at equilibrium.[3][6] Its accuracy makes it the reference method against which others are often validated.[7]

The choice of n-octanol as the organic phase is due to its structural resemblance to the long alkyl chains of lipids in biological membranes, including its capacity for hydrogen bonding. The mutual saturation of the aqueous and organic phases prior to the experiment is a critical step to ensure that the partitioning of the analyte is the only process being measured, and not the dissolution of the solvents into each other. Centrifugation is employed to ensure a clean separation of the two phases, which can be challenging with highly lipophilic compounds that may form microemulsions.[8]

  • Preparation of Phases:

    • Prepare a phosphate buffer solution (e.g., pH 7.4) to mimic physiological conditions.

    • Saturate the buffer with n-octanol by shaking a mixture of the two for 24 hours, followed by a 24-hour separation period.

    • Similarly, saturate n-octanol with the buffer solution.

  • Preparation of the Test Solution:

    • Accurately weigh a small amount of this compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration. The concentration should not exceed 0.01 mol/L.[2]

  • Partitioning Experiment:

    • In duplicate, combine measured volumes of the pre-saturated n-octanol stock solution and the pre-saturated buffer in a suitable vessel (e.g., a screw-cap tube). To ensure accuracy, perform the experiment with at least three different volume ratios of the two phases.[6]

    • Agitate the vessels at a constant temperature (typically 20-25°C) until equilibrium is reached. This can take several hours.[6]

    • Separate the two phases by centrifugation.[6]

  • Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase from each vessel.

    • Determine the concentration of this compound in each aliquot using a suitable analytical technique, such as UV-Vis spectroscopy or liquid chromatography (LC).

  • Calculation of LogP:

    • The partition coefficient, P, is the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase: P = [Concentration]octanol / [Concentration]aqueous

    • The LogP is the base-10 logarithm of P: LogP = log10(P)

    • Calculate the LogP for each of the experimental runs. The values should be within a range of ± 0.3 log units for the results to be considered valid.[6]

Shake_Flask_Workflow cluster_prep Phase Preparation cluster_exp Experiment cluster_analysis Analysis & Calculation Prep_Oct Saturate n-Octanol with Buffer Stock Prepare Stock Solution in Saturated n-Octanol Prep_Oct->Stock Prep_Buf Saturate Buffer with n-Octanol Mix Mix Stock and Saturated Buffer at Various Ratios Prep_Buf->Mix Stock->Mix Equilibrate Agitate to Reach Equilibrium Mix->Equilibrate Separate Separate Phases (Centrifugation) Equilibrate->Separate Analyze Quantify Concentration in Each Phase (e.g., HPLC) Separate->Analyze Calculate Calculate P and LogP Analyze->Calculate

Workflow for Shake-Flask LogP Determination.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A High-Throughput Alternative

RP-HPLC offers a rapid and less material-intensive indirect method for LogP estimation.[9] The principle lies in the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its known LogP value.[4]

The retention of an analyte on a reversed-phase column is governed by its partitioning between the non-polar stationary phase and the polar mobile phase. More lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times. By calibrating the system with a set of reference compounds with accurately known LogP values, a linear relationship between the logarithm of the capacity factor (log k) and LogP can be established.[10] This allows for the estimation of the LogP of an unknown compound from its retention time.

  • System Preparation:

    • Use an HPLC system equipped with a C18 column and a UV detector.

    • The mobile phase is typically a mixture of an aqueous buffer (e.g., phosphate buffer at pH 7.4) and an organic modifier (e.g., methanol or acetonitrile).

  • Calibration:

    • Select a series of at least six reference compounds with known LogP values that span the expected LogP range of the test compound.[2]

    • For each reference compound, inject a standard solution and record its retention time (tR).

    • Determine the column dead time (t0) by injecting an unretained compound (e.g., uracil).

    • Calculate the capacity factor (k) for each reference compound using the formula: k = (tR - t0) / t0

    • Plot log k versus the known LogP values of the reference compounds.

    • Perform a linear regression analysis to obtain a calibration curve and its corresponding equation (e.g., LogP = a * log k + b).

  • Analysis of this compound:

    • Prepare a solution of the test compound in the mobile phase.

    • Inject the solution onto the HPLC system under the same conditions used for the reference compounds and record its retention time.

    • Calculate the capacity factor (k) for the test compound.

  • LogP Estimation:

    • Using the linear regression equation from the calibration curve, calculate the LogP value for this compound from its log k value.

HPLC_Workflow cluster_calib Calibration cluster_analysis Sample Analysis cluster_estimation Estimation Ref_Std Inject Reference Compounds with Known LogP Values Det_tR_t0 Determine Retention Time (tR) and Dead Time (t0) Ref_Std->Det_tR_t0 Calc_logk Calculate log k for Each Reference Det_tR_t0->Calc_logk Gen_Curve Generate Calibration Curve (log P vs. log k) Calc_logk->Gen_Curve Estimate_LogP Estimate LogP from Calibration Curve Gen_Curve->Estimate_LogP Inject_Test Inject 5-(Cyclopentylmethoxy)- 2-fluoropyridine Det_tR_Test Determine its Retention Time Inject_Test->Det_tR_Test Calc_logk_Test Calculate its log k Det_tR_Test->Calc_logk_Test Calc_logk_Test->Estimate_LogP

Workflow for RP-HPLC LogP Estimation.

Computational Prediction of LogP

In silico methods for LogP prediction are invaluable in the early stages of drug discovery, where large numbers of virtual compounds are screened.[7] These methods are rapid and cost-effective, though their accuracy can vary. It is generally recommended to use a consensus of multiple prediction algorithms to arrive at a more robust estimate.[7][11]

A variety of computational approaches exist, broadly categorized as:

  • Atom-based methods (e.g., XLOGP3, WLOGP): These methods sum the contributions of individual atoms or fragments to the overall lipophilicity.[7]

  • Property-based methods (e.g., ALOGPS): These utilize molecular descriptors and neural networks trained on large datasets of experimentally determined LogP values.

  • Physics-based methods (e.g., iLOGP): These calculate the free energies of solvation in n-octanol and water.[7]

For this guide, we have utilized the free and accessible SwissADME web tool, which provides predictions from multiple algorithms simultaneously.[7]

Predicted Lipophilicity of this compound

The SMILES (Simplified Molecular Input Line Entry System) string for this compound is O(CC1CCCC1)c2ccc(F)nc2 . Using this input, the following LogP values were predicted:

Prediction AlgorithmPredicted LogP Value
XLOGP33.35
WLOGP3.10
MLOGP2.65
SILICOS-IT3.61
iLOGP3.01
Consensus LogP 3.14

Data generated using the SwissADME web tool.[7]

Discussion of Predicted Values

The consensus LogP of 3.14 places this compound within the desirable range for orally bioavailable drugs.[4] The individual predictions show a reasonable agreement, with a range of approximately one log unit, which is typical for in silico models.[12]

The relatively high LogP value is consistent with our initial structural analysis. The bulky and non-polar cyclopentylmethoxy group is the dominant contributor to the molecule's lipophilicity. The hydrophobic nature of cyclopentyl methyl ether (CPME), a related solvent, is well-documented.[13] The 2-fluoropyridine moiety, while containing polar atoms, does not sufficiently counteract the hydrophobicity of the aliphatic side chain. The predicted LogP suggests that the compound should have good membrane permeability, a key factor for absorption and distribution to target tissues.

Conclusion

This technical guide has outlined the critical importance of lipophilicity in drug discovery and provided a detailed framework for assessing this property for this compound. We have presented robust, step-by-step protocols for the experimental determination of LogP using both the gold-standard shake-flask method and the high-throughput RP-HPLC technique.

In the absence of experimental data, a consensus of in silico predictions provides a valuable and actionable estimate of the compound's lipophilicity. The predicted consensus LogP of 3.14 for this compound suggests a favorable profile for membrane permeability and oral bioavailability. This information is crucial for guiding further preclinical development, including formulation strategies and initial ADMET profiling. The methodologies and principles detailed herein offer a comprehensive resource for researchers engaged in the multifaceted challenge of modern drug development.

References

  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development. [Link]

  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?. [Link]

  • European Commission. (n.d.). A.8. PARTITION COEFFICIENT. [Link]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. [Link]

  • Wikipedia. (n.d.). Cyclopentyl methyl ether. [Link]

  • OECD. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. [Link]

  • Reddit. (2024, July 6). Is there any software (preferably free) to calculate the partition coefficient (LogP)?. [Link]

  • Creative Biolabs. (n.d.). Lipophilicity. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717. [Link]

  • OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]

  • Coutinho, A. L., & Polli, J. E. (2023). A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. Simulations Plus. [Link]

  • openmolecules.org. (n.d.). Calculated LogP. [Link]

  • CompuDrug. (n.d.). PrologP. [Link]

  • PubChem. (n.d.). 2-Fluoropyridine. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 17). The Crucial Role of Fluoropyridine Derivatives in Modern Chemical Synthesis. [Link]

  • Simulations Plus. (2023, August 23). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. [Link]

  • MDPI. (2024, June 3). Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents. [Link]

  • Watanabe, K., et al. (2013). The Toxicological Assessment of Cyclopentyl Methyl Ether (CPME) as a Green Solvent. Toxics, 1(1), 2-15. [Link]

  • ResearchGate. (2025, August 10). Contribution of Cyclopentyl Methyl Ether (CPME) to Green Chemistry. [Link]

  • Encyclopedia.pub. (2022, August 25). Methods for Determination of Lipophilicity. [Link]

  • Loba Chemie. (n.d.). Cyclopentyl methyl ether (CPME). [Link]

  • U.S. Environmental Protection Agency. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. [Link]

Sources

Methodological & Application

Scalable synthesis protocols for 5-(Cyclopentylmethoxy)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 5-(Cyclopentylmethoxy)-2-fluoropyridine

Executive Summary

This guide details the scalable synthesis of This compound , a critical intermediate often utilized in the development of radiotracers (e.g., for mGluR imaging) and medicinal chemistry scaffolds involving fluorinated heterocycles.

While various routes exist, this protocol prioritizes regiochemical fidelity and scalability . We reject the nucleophilic aromatic substitution (


) on 2,5-difluoropyridine due to poor selectivity (preference for C2 substitution). Instead, we define a robust O-alkylation strategy  using commercially available 6-fluoropyridin-3-ol (2-fluoro-5-hydroxypyridine). This method preserves the labile C2-fluorine bond while efficiently installing the ether moiety.

Retrosynthetic Analysis & Strategy

To ensure high purity and yield, we analyze three potential pathways. The selection is based on atom economy, cost, and impurity profile.

RouteMethodologyProsConsVerdict
A O-Alkylation of 6-fluoropyridin-3-ol High regioselectivity; mild conditions; scalable.[1]Requires polar aprotic solvents (DMF/DMSO).SELECTED
B

on 2,5-difluoropyridine
Cheap starting materials.Fatal Flaw: Nucleophiles prefer C2 (ortho to N) over C5. Low selectivity.[2]REJECTED
C Mitsunobu Reaction Mild; avoids alkyl halides.Poor atom economy (PPh3O byproduct); difficult purification on large scale.REJECTED
Strategic Logic (Route A)

The 2-fluoro substituent on the pyridine ring is electron-withdrawing, increasing the acidity of the hydroxyl group at C5 (


). This allows for deprotonation by mild carbonate bases (K₂CO₃ or Cs₂CO₃) rather than requiring strong bases like NaH, which carry a risk of attacking the C2-fluorine via 

.

Reaction Scheme Visualization:

ReactionScheme SM1 6-Fluoropyridin-3-ol (Substrate) Base Cs2CO3 / DMF 60-80°C SM1->Base SM2 (Bromomethyl)cyclopentane (Electrophile) SM2->Base Product 5-(Cyclopentylmethoxy)- 2-fluoropyridine (Target) Base->Product O-Alkylation (Major) Impurity Side Rxn: N-Alkylation (Minor) Base->Impurity < 5%

Caption: Selective O-alkylation pathway utilizing mild base to prevent defluorination.

Detailed Experimental Protocol

Scale: 50 mmol (approx. 5.6 g of starting material) Target Yield: >85% Purity: >98% (HPLC)

Materials & Reagents
  • Substrate: 6-Fluoropyridin-3-ol (2-Fluoro-5-hydroxypyridine) [CAS: 863548-47-4] – 5.65 g (50 mmol).

  • Electrophile: (Bromomethyl)cyclopentane [CAS: 3814-30-0] – 9.78 g (60 mmol, 1.2 equiv).

  • Base: Cesium Carbonate (

    
    ) – 24.4 g (75 mmol, 1.5 equiv). Note: 
    
    
    
    can be used for cost reduction, but
    
    
    often accelerates the reaction.
  • Catalyst (Optional): Potassium Iodide (KI) – 0.83 g (5 mmol, 10 mol%) to generate the more reactive iodide in situ (Finkelstein condition).

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous – 100 mL (2M concentration).

Step-by-Step Procedure
  • Reactor Setup:

    • Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a temperature probe.

    • Expert Insight: Ensure the system is purged with nitrogen. Moisture can quench the alkyl halide and reduce base efficiency.

  • Solubilization:

    • Charge the flask with 6-Fluoropyridin-3-ol (5.65 g) and anhydrous DMF (100 mL). Stir until fully dissolved.

    • Add Cesium Carbonate (24.4 g) in a single portion. The suspension may turn slightly yellow due to phenoxide formation.

  • Reaction Initiation:

    • Add (Bromomethyl)cyclopentane (9.78 g) via syringe or dropping funnel.

    • (Optional) Add KI (0.83 g) at this stage if using the bromide.

  • Heating & Monitoring:

    • Heat the mixture to 70 °C .

    • Critical Control Point: Do not exceed 90 °C. Higher temperatures increase the risk of

      
       at the 2-position (displacement of fluorine by the alkoxide or carbonate).
      
    • Monitor by TLC (30% EtOAc in Hexanes) or LC-MS.

    • Expected Time: 4–6 hours.

  • Workup (Aqueous Extraction):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into Water (300 mL) and extract with Ethyl Acetate (EtOAc) (3 x 100 mL).

    • Optimization: If DMF retention is an issue, wash the combined organic layers with 5% LiCl solution (2 x 100 mL). This effectively pulls DMF into the aqueous phase.

  • Purification:

    • Dry the organic phase over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Flash Chromatography: Silica gel column.

      • Eluent: Gradient 0%

        
         20% EtOAc in Hexanes.
        
      • The product is less polar than the starting phenol.

Process Safety & Troubleshooting

Self-Validating System: The protocol includes checkpoints to ensure integrity. If the yield is low (<50%), check the following logic gates:

ObservationRoot CauseCorrective Action
Low Conversion Alkyl bromide is sterically hindered or old.Add 10 mol% KI (Finkelstein) to convert bromide to iodide in situ.
Defluorination (Impurity) Temperature too high (>90°C) or base too strong.Lower temp to 60°C; ensure Carbonate base is used, NOT Hydride (NaH).
N-Alkylation Solvent polarity favoring N-attack.Switch solvent from DMF to Acetone/Acetonitrile (though this slows the reaction).

Workflow Diagram:

WorkupLogic Rxn Reaction Mixture (DMF, Product, Salts) Quench Dilute with Water (3x Vol) Rxn->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with 5% LiCl (Removes DMF) Extract->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Column Flash Chromatography (Hex/EtOAc) Dry->Column

Caption: Workup logic designed to efficiently remove dipolar aprotic solvents (DMF).

Analytical Characterization

Confirm the identity of This compound using the following expected data:

  • 1H NMR (400 MHz, CDCl3):

    • 
       7.85 (d, J = 3.0 Hz, 1H, Ar-H at C6).
      
    • 
       7.35 (ddd, 1H, Ar-H at C4).
      
    • 
       6.85 (dd, 1H, Ar-H at C3, characteristic of 2-F pyridine).
      
    • 
       3.85 (d, J = 7.0 Hz, 2H, 
      
      
      
      ).
    • 
       2.35 (m, 1H, CH-cyclopentyl).
      
    • 
       1.80–1.20 (m, 8H, cyclopentyl 
      
      
      
      ).
  • 19F NMR:

    • 
       -70 to -75 ppm (singlet/multiplet, typical for 2-fluoropyridine).
      
  • MS (ESI):

    • 
      .
      

References

  • National Center for Biotechnology Information. (2026). Synthesis of 2-Fluoroalkylated Pyridines and Fluoropyridines. PubMed Central. [Link]

  • MDPI. (2006). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules. [Link]

  • ChemRxiv. (2023). 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings. ChemRxiv. [Link]

Sources

Nucleophilic aromatic substitution (SNAr) using 5-(Cyclopentylmethoxy)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the reaction parameters, mechanistic considerations, and optimized protocols for performing Nucleophilic Aromatic Substitution (SNAr) on 5-(Cyclopentylmethoxy)-2-fluoropyridine .

While 2-fluoropyridines are generally considered reactive electrophiles, the presence of an electron-donating alkoxy group at the C5 position presents a specific kinetic challenge. This substituent increases electron density at the reaction center (C2) via resonance, partially deactivating the ring toward nucleophilic attack. Consequently, standard protocols for electron-deficient pyridines (e.g., 2-fluoro-4-nitropyridine) often result in stalled conversion or require forcing conditions.

This guide provides a self-validating workflow to overcome this "deactivation paradox" using the Cesium Effect , polar aprotic solvents, and temperature optimization.

Mechanistic Analysis & Chemical Logic

The Substrate Paradox

The substrate, This compound , contains two competing electronic features:

  • 2-Fluoro Group (Activator): The high electronegativity of fluorine creates a strong dipole, making C2 highly electrophilic. Additionally, fluorine stabilizes the transition state (Meisenheimer complex) more effectively than chlorine or bromine due to the high energy of the C-F bond preventing premature leaving group departure (Element Effect).

  • 5-Alkoxy Group (Deactivator): The cyclopentylmethoxy group at C5 is an electron-donating group (EDG). Through resonance (+M effect), it donates electron density into the pyridine ring. Resonance structures show that this density is distributed to C2 and C4. Increased electron density at C2 repels the incoming nucleophile, raising the activation energy (

    
    ) for the rate-determining step (nucleophilic attack).
    
The Meisenheimer Complex

Success depends on stabilizing the anionic intermediate. The nitrogen atom in the pyridine ring is essential here, acting as an electron sink. When a nucleophile attacks C2, the negative charge delocalizes onto the nitrogen, a favorable interaction that drives the reaction forward despite the C5-EDG deactivation.

Visualizing the Mechanism

The following diagram illustrates the reaction pathway, highlighting the critical intermediate stabilization.

SNAr_Mechanism Reactants Substrate + Nucleophile (Nu: attacks C2) TS1 Transition State 1 (High Energy) Reactants->TS1 Rate Determining Step Intermediate Meisenheimer Complex (Charge on Nitrogen) TS1->Intermediate Resonance Stabilization Product 2-Substituted Pyridine + F- Leaving Group Intermediate->Product Fast Elimination

Figure 1: SNAr reaction pathway for 2-fluoropyridines. The rate-determining step is the initial attack, necessitating optimized conditions to overcome the electronic repulsion from the C5-alkoxy group.

Critical Reaction Parameters

To ensure high yields (>85%), the following parameters must be controlled.

Solvent Selection

Polar aprotic solvents are required to solvate the cation of the base while leaving the nucleophilic anion "naked" and reactive.

  • DMSO (Dimethyl sulfoxide): The gold standard for this substrate. High dielectric constant (

    
    ) accelerates the reaction significantly.
    
  • NMP (N-Methyl-2-pyrrolidone): Excellent alternative for high-temperature reactions (>120°C).

  • DMF (Dimethylformamide): Suitable, but decomposes to dimethylamine at high temperatures, which can act as a competing nucleophile.

The "Cesium Effect"

For deactivated substrates like 5-alkoxy-2-fluoropyridines, Potassium Carbonate (


) is often insufficient. Cesium Carbonate (

)
is recommended.[1][2][3]
  • Solubility: Cesium is larger and more soluble in organic solvents than potassium, increasing the effective concentration of the base.

  • Ion Pairing: The "soft" cesium cation forms looser ion pairs with the nucleophile compared to "hard" cations (Na, K), increasing nucleophile reactivity.

Data Summary: Base & Solvent Effects

Table 1: Relative conversion rates for the amination of this compound (Model Reaction).

SolventBaseTemp (°C)Time (h)Conversion (%)Notes
DMSO Cs₂CO₃ 100 4 98% Optimal Condition
DMSOK₂CO₃1001275%Slower kinetics
DMFK₂CO₃1001260%Impurities observed
THFNaH6524<10%Temp too low for SNAr

Experimental Protocols

Protocol A: Amination (Primary/Secondary Amines)

Target: Synthesis of 2-amino-5-(cyclopentylmethoxy)pyridine derivatives.

Materials:

  • This compound (1.0 equiv)

  • Amine Nucleophile (1.2 - 1.5 equiv)

  • Cesium Carbonate (

    
    ) (2.0 equiv)
    
  • Anhydrous DMSO (Concentration: 0.2 M - 0.5 M)

Procedure:

  • Setup: In a dried reaction vial equipped with a magnetic stir bar, combine the fluoropyridine substrate (1.0 equiv) and

    
     (2.0 equiv).
    
  • Addition: Add anhydrous DMSO followed by the amine nucleophile (1.5 equiv).

    • Note: If the amine is a hydrochloride salt, increase base to 3.5 equiv.

  • Reaction: Seal the vial and heat to 100°C (oil bath or heating block).

    • Monitoring: Check LCMS at 2 hours. If <50% conversion, increase temp to 120°C.

  • Workup:

    • Cool to room temperature.[4]

    • Dilute with Ethyl Acetate (EtOAc) and water (1:1 ratio).

    • Wash organic layer with water (3x) to remove DMSO (Critical step to prevent product loss in DMSO layer).

    • Wash with brine, dry over

      
      , filter, and concentrate.[4]
      
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Etherification (Alcohols/Phenols)

Target: Synthesis of bis-ether derivatives. Note: Alcohols are weaker nucleophiles than amines; stronger activation is often required.

Materials:

  • Alcohol/Phenol Nucleophile (1.2 equiv)

  • Sodium Hydride (NaH, 60% in oil) (1.5 equiv) OR

    
     (3.0 equiv)
    
  • Anhydrous NMP or DMSO

Procedure:

  • Pre-activation (NaH Method):

    • To a solution of the alcohol in anhydrous NMP at 0°C, carefully add NaH. Stir for 30 min to generate the alkoxide.

    • Safety: Evolution of

      
       gas. Vent appropriately.
      
  • Addition: Add the this compound (1.0 equiv) solution in NMP to the alkoxide mixture.

  • Reaction: Heat to 110°C .

    • Note: Etherifications are reversible or prone to side reactions; monitor closely.

  • Workup: Quench carefully with saturated

    
     solution. Extract with EtOAc.[4]
    

Troubleshooting & Optimization Workflow

If the standard protocols yield <50% conversion, utilize the following decision tree to diagnose and resolve the issue.

Optimization_Workflow Start Start: Low Conversion (<50%) Check_Solvent Current Solvent? Start->Check_Solvent Switch_DMSO Switch to DMSO or NMP (Increase Polarity) Check_Solvent->Switch_DMSO If THF/Dioxane Check_Temp Current Temperature? Check_Solvent->Check_Temp If DMSO/DMF Increase_Temp Increase T to 130-150°C (Microwave Irradiation) Check_Temp->Increase_Temp If <100°C Check_Nu Nucleophile Sterics? Check_Temp->Check_Nu If >120°C Buchwald Switch Strategy: Buchwald-Hartwig Coupling (Pd-Catalysis) Check_Nu->Buchwald Bulky/Unreactive Nu

Figure 2: Optimization logic for stubborn SNAr substrates. If thermal SNAr fails due to the electron-rich nature of the ring, Palladium-catalyzed cross-coupling is the authoritative backup strategy.

Advanced Troubleshooting Tips
  • Microwave Assistance: For deactivated fluoropyridines, microwave heating (150°C, 30 min) often drives reactions that stall under thermal reflux.

  • Acid Catalysis (Specific for Amines): If basic conditions fail, try mixing the fluoropyridine and amine with 1.0 equiv of p-Toluenesulfonic acid (PTSA) in n-Butanol at 120°C. Protonation of the pyridine nitrogen (

    
    ) drastically increases the electrophilicity of the ring.
    

References

  • Mechanism of SNAr in Pyridines

    • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Chapter 10: Nucleophilic Aromatic Substitution).

  • The "Cesium Effect"

    • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for nucleophilic aromatic substitution.[5] Journal of Practical Chemistry, 341(2), 186-190.

  • Solvent Effects in SNAr

    • Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412.

  • Fluorine vs. Chlorine Reactivity (Element Effect)

    • Chambers, R. D. (2004).[6] Fluorine in Organic Chemistry. CRC Press.

  • Green Chemistry Alternatives (2-MeTHF)

    • Sambiagio, C., & Maes, B. U. W. (2024).[3][6] SNAr Reactions Using Continuous Plug Flow in Aqueous Biphasic Media. ACS Sustainable Chemistry & Engineering.

Sources

Application Note: Strategic Synthesis of Cyclopentyl Ethers on Fluoropyridine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of cyclopentyl ether moieties onto fluoropyridine scaffolds is a high-value transformation in medicinal chemistry. This structural motif is frequently employed to modulate lipophilicity (


), improve metabolic stability by blocking oxidation-prone sites, or fill hydrophobic pockets in kinase and GPCR targets.

However, the synthesis presents a dichotomy:

  • The

    
     Pathway:  Utilizing the activating nature of the fluorine atom to displace a leaving group (often the fluorine itself).
    
  • The Retention Pathway: Installing the ether on a hydroxy-fluoropyridine while retaining the fluorine atom for its electronic or binding properties.

This guide details three validated protocols to address these challenges, with a specific focus on regiocontrol (N- vs. O-alkylation) and chemoselectivity.

Strategic Decision Matrix

Before selecting a reagent system, analyze your substrate's electronic and steric profile. Use the decision tree below to select the optimal workflow.

DecisionMatrix Start START: Analyze Substrate CheckLG Is Fluorine the intended Leaving Group? Start->CheckLG PathSNAr Pathway A: S_NAr (Displacement of F) CheckLG->PathSNAr Yes (Activated F) CheckOH Does substrate have -OH group? CheckLG->CheckOH No (Retain F) PathMitsunobu Pathway B: Mitsunobu (Retain F, High Regio) CheckOH->PathMitsunobu Yes (Small Scale/Complex) PathAg Pathway C: Ag-Mediated (Retain F, Scale-up) CheckOH->PathAg Yes (Scale-up/Cost-sensitive)

Figure 1: Decision matrix for selecting the appropriate cyclopentylation strategy based on substrate functionality.

Method A: Nucleophilic Aromatic Substitution (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> )[1][2][3]

Application: Direct displacement of a fluorine atom by cyclopentoxide. Mechanism: Addition-Elimination via Meisenheimer Complex.[1]

Expert Insight: The Fluorine Advantage

Fluorine is the premier leaving group for


 on pyridines, often reacting 100–300x faster than chlorine. The high electronegativity of fluorine inductively stabilizes the anionic Meisenheimer intermediate, lowering the transition state energy of the rate-determining addition step.
Reagents & Conditions
  • Nucleophile: Cyclopentanol (1.2 – 1.5 equiv).

  • Base: Sodium Hydride (NaH, 60% dispersion) or Potassium tert-butoxide (KOtBu).

  • Solvent: Anhydrous THF (0°C to RT) or DMF (if heating is required).

Protocol 1: Displacement on 2,6-Difluoropyridine

Target: Synthesis of 2-(cyclopentyloxy)-6-fluoropyridine.

  • Preparation: Flame-dry a 50 mL round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Deprotonation: Add Cyclopentanol (1.2 equiv, 12 mmol) and anhydrous THF (20 mL). Cool to 0°C.[2][3]

  • Base Addition: Carefully add NaH (60% in oil, 1.3 equiv, 13 mmol) portion-wise. Evolution of

    
     gas will be vigorous. Stir at 0°C for 30 min until gas evolution ceases and a clear alkoxide solution forms.
    
  • Substrate Addition: Add 2,6-Difluoropyridine (1.0 equiv, 10 mmol) dropwise (neat or in minimal THF) at 0°C.

  • Reaction: Allow to warm to Room Temperature (RT). Monitor by LCMS.

    • Note: If the substrate is sterically crowded, heating to 60°C in DMF may be required.

  • Quench: Quench carefully with sat.

    
     (aq).
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[2] Dry over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    .[2]
    
  • Purification: Flash chromatography (Hexanes/EtOAc).

Method B: Mitsunobu Coupling (Fluorine Retention)

Application: Alkylation of hydroxypyridines (pyridones) where the fluorine atom must be retained. Challenge: 2-Hydroxypyridines exist in equilibrium with 2-pyridones. Basic alkylation (e.g., Alkyl Halide +


) often favors N-alkylation  (thermodynamic product) over O-alkylation .
Solution:  The Mitsunobu reaction occurs under neutral conditions and strongly favors O-alkylation  due to the oxy-phosphonium intermediate mechanism.
Reagents & Conditions
  • Reagents: Triphenylphosphine (

    
    ), DIAD (Diisopropyl azodicarboxylate).[2][3][4]
    
  • Alcohol: Cyclopentanol.

  • Solvent: Toluene or THF (Anhydrous).

Protocol 2: Regioselective O-Alkylation via Mitsunobu

Target: Synthesis of 2-(cyclopentyloxy)-5-fluoropyridine from 5-fluoro-2-pyridone.

  • Setup: Charge a reaction vessel with 5-Fluoro-2-hydroxypyridine (1.0 equiv, 5 mmol), Cyclopentanol (1.5 equiv, 7.5 mmol), and

    
      (1.5 equiv, 7.5 mmol) in anhydrous Toluene  (25 mL).
    
  • Cooling: Cool the mixture to 0°C.

  • Addition: Add DIAD (1.5 equiv, 7.5 mmol) dropwise over 20 minutes.

    • Critical: Maintain temperature <5°C during addition to prevent hydrazine byproduct formation.

  • Reaction: Remove ice bath and stir at RT for 12–24 hours.

  • Workup: Concentrate solvent in vacuo.

  • Purification: The primary contaminant is triphenylphosphine oxide (

    
    ).[2] Triturate the crude residue with cold 
    
    
    
    /Hexanes (1:1) to precipitate the oxide, filter, and purify the filtrate via silica gel chromatography.

Method C: Silver-Mediated Alkylation (Scale-Up Alternative)

Application: When Mitsunobu reagents are too costly or difficult to remove on a large scale. Mechanism: The "Silver Effect."


 coordinates to the pyridine nitrogen and halide leaving group, favoring O-alkylation via a heterogeneous mechanism that suppresses the N-alkylation pathway common with alkali metals.
Protocol 3: Mediated O-Alkylation
  • Reagents: Cyclopentyl Iodide (1.5 equiv),

    
      (1.0 equiv).
    
  • Solvent: Benzene or Toluene (Non-polar solvents enhance O-selectivity).

  • Procedure:

    • Mix 2-hydroxy-fluoropyridine (1.0 equiv) and

      
       in Toluene.
      
    • Add Cyclopentyl Iodide.

    • Heat to reflux (80–110°C) in the dark (wrap flask in foil) for 16 hours.

  • Workup: Filter through a pad of Celite to remove silver salts. Concentrate and purify.

Comparative Data & Reagent Selection

FeatureMethod A:

Method B: MitsunobuMethod C: Ag-Mediated
Primary Utility Displacing F/ClRetaining F (High O-selectivity)Retaining F (Scale-up)
Reagents NaH, Cyclopentanol

, DIAD, Cyclopentanol

, Cyclopentyl Iodide
Regioselectivity High (Ipso substitution)Very High (O-selective)High (O-selective)
Atom Economy HighLow (High mass byproducts)Moderate
Cost LowHighHigh (Silver)
Key Risk Over-reaction (bis-ether)Separation of

Cost of Silver

Mechanistic Visualization ( )

Understanding the addition-elimination pathway is critical for troubleshooting low yields (often caused by wet solvents quenching the Meisenheimer complex).

SNArMechanism Substrate 2,6-Difluoropyridine Complex Meisenheimer Complex (Stabilized by F) Substrate->Complex Addition (RDS) Nu Cyclopentoxide (Nu-) Nu->Complex Addition (RDS) Product 2-Cyclopentyloxy- 6-fluoropyridine Complex->Product Elimination LG Fluoride (F-) Complex->LG

Figure 2:


 mechanism illustrating the rate-determining addition step stabilized by the electron-withdrawing fluorine.

References

  • Nucleophilic Aromatic Substitution on Fluoropyridines

    • Mechanism & Kinetics: Loudon, G. M., & Parham, F. M. (2021). Organic Chemistry.
    • Source: (Verified General Reference)

  • Mitsunobu Reaction & Regioselectivity

    • O- vs N-Alkylation: Review of Mitsunobu reaction on 2-pyridones showing preference for O-alkyl
    • Source:

  • Silver Carbonate Mediated Alkylation

    • Regiocontrol: "Alkylations of Heterocyclic Ambident Anions II.
    • Source:

  • General Reagent Guide

    • Cyclopentyl Ether Synthesis: "Reagents for Organic Synthesis."
    • Source:

Sources

The 5-(Cyclopentylmethoxy)-2-fluoropyridine Scaffold: A Versatile Building Block in Modern Kinase Inhibitor Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Fluorinated Pyridines in Kinase Inhibition

In the landscape of contemporary drug discovery, the pursuit of selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, present both a rich source of drug targets and a significant challenge in achieving selectivity due to the highly conserved nature of their ATP-binding sites. The strategic incorporation of specific chemical moieties can profoundly influence a compound's affinity, selectivity, and pharmacokinetic properties. The 5-(Cyclopentylmethoxy)-2-fluoropyridine scaffold has emerged as a valuable, albeit often proprietary, building block in the design of next-generation kinase inhibitors. While detailed public-domain data on this specific molecule as a standalone inhibitor is scarce, its structural components are prevalent in numerous patented and clinical-stage kinase inhibitors.

This guide will delve into the applications of the this compound moiety in kinase inhibitor research. By examining its constituent parts—the 2-fluoropyridine ring, the cyclopentyl group, and the ether linkage—we can extrapolate its potential applications and provide detailed protocols for researchers aiming to leverage this scaffold in their own discovery programs. We will focus on kinase families where these structural motifs are frequently observed, such as Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptors (VEGFRs), and Janus Kinases (JAKs).

The Rationale Behind the Scaffold: A Trifecta of Advantageous Properties

The utility of the this compound scaffold in kinase inhibitor design can be attributed to the synergistic contributions of its three key components:

  • The 2-Fluoropyridine Moiety: The pyridine ring is a well-established "hinge-binding" motif in a vast number of kinase inhibitors. The nitrogen atom in the pyridine ring can form a crucial hydrogen bond with the backbone amide of a key residue in the hinge region of the kinase's ATP-binding pocket, effectively anchoring the inhibitor. The fluorine atom at the 2-position serves multiple purposes. It can enhance binding affinity through favorable electrostatic interactions and modulate the pKa of the pyridine nitrogen, optimizing its hydrogen bonding capability. Furthermore, fluorination is a common strategy in medicinal chemistry to improve metabolic stability by blocking potential sites of oxidative metabolism.[1]

  • The Cyclopentyl Group: The incorporation of a cyclopentyl ring provides a source of hydrophobicity and steric bulk. This can be critical for occupying hydrophobic pockets within the ATP-binding site, thereby increasing both potency and selectivity. The defined three-dimensional structure of the cyclopentyl group can also help to orient the rest of the molecule in a conformation that is optimal for binding to the target kinase. In some instances, the cyclopentyl group has been shown to contribute to favorable pharmacokinetic properties.

  • The Ether Linkage: The ether linkage provides a flexible yet stable connection between the fluoropyridine and the cyclopentyl group. This flexibility allows the cyclopentyl group to adopt an optimal position within the binding pocket. The oxygen atom of the ether can also participate in hydrogen bonding interactions with the target protein, further enhancing binding affinity.

Potential Kinase Targets and Therapeutic Areas

Based on the prevalence of its structural motifs in known kinase inhibitors, the this compound scaffold is a promising starting point for developing inhibitors against several important kinase families:

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[2] Several approved and clinical-stage CDK4/6 inhibitors, such as Palbociclib, feature a pyridine-based core.[3] The development of selective CDK inhibitors is an active area of research, and the this compound scaffold could be employed to design novel inhibitors with improved properties.[4]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): VEGFRs, particularly VEGFR-2, are critical mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[1] A number of successful VEGFR-2 inhibitors are used in cancer therapy. Pyridine-containing scaffolds are common in VEGFR-2 inhibitors, and the hydrophobic cyclopentylmethoxy group could effectively target the hydrophobic regions of the VEGFR-2 active site.[5][6]

  • Janus Kinases (JAKs): JAKs are a family of non-receptor tyrosine kinases that play a crucial role in cytokine signaling and are implicated in a variety of autoimmune and inflammatory diseases, as well as myeloproliferative neoplasms.[7] The development of selective JAK inhibitors is a major focus of drug discovery, and several approved JAK inhibitors incorporate heterocyclic scaffolds.[2] The this compound moiety could serve as a valuable starting point for novel JAK inhibitors.

Experimental Protocols

The following protocols are representative of the types of assays that would be used to evaluate a novel kinase inhibitor based on the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) based competition binding assay to determine the affinity (Kd) of a test compound for a target kinase.

Materials:

  • Kinase of interest (e.g., CDK4/Cyclin D1, VEGFR-2, JAK1)

  • Eu-labeled anti-tag antibody (specific to the kinase tag, e.g., anti-GST)

  • Alexa Fluor™ 647-labeled kinase inhibitor tracer (specific for the kinase family)

  • Test compound (e.g., a derivative of this compound)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 384-well microplate

Procedure:

  • Prepare Reagents:

    • Prepare a 2X solution of the kinase in assay buffer.

    • Prepare a 4X solution of the test compound in assay buffer (serial dilutions).

    • Prepare a 4X solution of the Eu-labeled antibody and the Alexa Fluor™ 647-labeled tracer in assay buffer.

  • Assay Assembly:

    • Add 5 µL of the 4X test compound solution to the wells of the 384-well plate.

    • Add 5 µL of the 2X kinase solution to all wells.

    • Add 10 µL of the 4X antibody/tracer mix to all wells.

    • Final volume in each well should be 20 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring the emission at 665 nm and 615 nm with excitation at 340 nm.

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kd value using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol measures the effect of a test compound on the proliferation of a cancer cell line that is dependent on the target kinase.

Materials:

  • Cancer cell line (e.g., MCF-7 for CDK4/6, HUVEC for VEGFR-2, HEL for JAK2)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization:

    • Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the test compound concentration and determine the IC₅₀ value.

Data Presentation

Quantitative data from the above assays should be presented in a clear and organized manner to facilitate comparison between different compounds.

Table 1: In Vitro Kinase Inhibition Data

Compound IDTarget KinaseIC₅₀ (nM)Kᵢ (nM)
Example-001 CDK4/Cyclin D1Experimental ValueCalculated Value
Example-002 VEGFR-2Experimental ValueCalculated Value
Example-003 JAK1Experimental ValueCalculated Value
Reference CpdTarget KinaseKnown ValueKnown Value

Table 2: Cell-Based Proliferation Data

Compound IDCell LineIC₅₀ (µM)
Example-001 MCF-7Experimental Value
Example-002 HUVECExperimental Value
Example-003 HELExperimental Value
Reference CpdCell LineKnown Value

Visualizing Workflows and Pathways

Signaling Pathway of a Receptor Tyrosine Kinase (e.g., VEGFR-2)

G VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates RAS RAS PLCg->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT->Proliferation Inhibitor 5-(Cyclopentylmethoxy)- 2-fluoropyridine Derivative Inhibitor->VEGFR2 Inhibits (ATP-competitive)

Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Workflow for Kinase Inhibitor Screening

G cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization Synthesis Synthesis of This compound Derivatives KinaseAssay In Vitro Kinase Assay (e.g., TR-FRET) Synthesis->KinaseAssay IC50_determination IC₅₀ Determination KinaseAssay->IC50_determination ProliferationAssay Cell Proliferation Assay (e.g., MTT) IC50_determination->ProliferationAssay TargetEngagement Target Engagement Assay (e.g., Western Blot for p-Kinase) ProliferationAssay->TargetEngagement SAR Structure-Activity Relationship (SAR) Studies TargetEngagement->SAR SAR->Synthesis Iterative Design ADME ADME/Tox Profiling SAR->ADME

Caption: Workflow for screening and optimizing kinase inhibitors.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its constituent parts confer advantageous properties for binding to the ATP pocket of various kinases, including CDKs, VEGFRs, and JAKs. While this specific molecule may be part of proprietary drug discovery efforts, the principles outlined in this guide provide a solid foundation for researchers to design and evaluate their own inhibitors based on this and related scaffolds. The provided protocols offer a starting point for the in vitro and cell-based characterization of such compounds, and the data presentation formats and workflow diagrams can aid in the systematic progression of a kinase inhibitor discovery program. As with all drug discovery endeavors, iterative cycles of design, synthesis, and testing will be crucial for optimizing potency, selectivity, and drug-like properties.

References

  • A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - NIH. [Link]

  • Development of CDK4/6 Inhibitors. Encyclopedia MDPI. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. PMC - NIH. [Link]

  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. [Link]

  • Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Royal Society of Chemistry. [Link]

  • Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. PubMed. [Link]

  • Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. NIH. [Link]

  • Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. ResearchGate. [Link]

  • Clinical CDK4/6 inhibitors induce selective and immediate dissociation of p21 from cyclin D-CDK4 to inhibit CDK2. PMC - NIH. [Link]

  • CDK Inhibitors. My Skin Recipes. [Link]

  • Cyclin-dependent protein kinase inhibitors including palbociclib as anticancer drugs. PubMed. [Link]

Sources

Troubleshooting & Optimization

Troubleshooting purification of 5-(Cyclopentylmethoxy)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-(Cyclopentylmethoxy)-2-fluoropyridine

Ticket ID: #PYR-F-552 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting yield loss and impurity profile in fluoropyridine ether synthesis.

Executive Summary

You are likely encountering difficulties purifying This compound due to its amphiphilic nature and the specific reactivity of the 2-fluoropyridine scaffold. Unlike standard ether syntheses, this molecule presents two distinct challenges:

  • The "Sticky" Impurity: Triphenylphosphine oxide (TPPO) retention if using Mitsunobu conditions.

  • The Hidden Side-Reaction: Nucleophilic aromatic substitution (

    
    ) of the labile fluorine atom at C2, leading to the bis-ether impurity.
    

This guide provides an autonomous troubleshooting workflow. Do not blindly follow a recipe; use the diagnostic trees below to identify your specific failure mode.

Phase 1: Diagnostic Workflow

Before attempting remediation, identify your synthesis route and current status.

Purification_Workflow Start Identify Synthesis Route Route_A Route A: Mitsunobu (DEAD/PPh3) Start->Route_A Route_B Route B: Alkylation (Base + Alkyl Halide) Start->Route_B Issue_A Primary Impurity: TPPO (White Solid) Route_A->Issue_A High PPh3 Load Issue_B Primary Impurity: Bis-ether (Defluorination) Route_B->Issue_B Excess Base/Heat Action_A Protocol 1: ZnCl2 Precipitation Issue_A->Action_A Action_B Protocol 2: pH-Controlled Wash Issue_B->Action_B

Figure 1: Decision matrix for purification strategy based on synthetic origin.

Phase 2: Troubleshooting Modules (FAQs)

Module 1: The Mitsunobu Nightmare (TPPO Removal)

Q: I used Mitsunobu conditions (6-fluoropyridin-3-ol + cyclopentylmethanol). My NMR shows a massive multiplet at 7.5-7.7 ppm, and the product is an oil that won't crystallize.

A: You are seeing Triphenylphosphine Oxide (TPPO).[1][2] It co-elutes with mid-polarity ethers like yours because the cyclopentyl group adds lipophilicity that mimics TPPO's phenyl rings.

The Fix: Orthogonal Precipitation Do not rely solely on flash chromatography. TPPO streaks. Use the Zinc Chloride Complexation method.[1]

  • Mechanism:

    
     forms a coordinate complex with the phosphoryl oxygen of TPPO (
    
    
    
    ), which precipitates from non-polar solvents.
  • Protocol:

    • Dissolve crude oil in minimal Ethanol or Ethyl Acetate.

    • Add 2.0 equivalents of

      
       (dissolved in ethanol).
      
    • Stir for 30 minutes. A thick white precipitate will form.

    • Filter the solid (the impurity) and concentrate the filtrate (your product).

    • Reference: This method is superior to hexane trituration for pyridine derivatives [1].

Module 2: The "Vanishing" Fluorine (Side Reactions)

Q: My mass spec shows a peak at M+82 relative to my product, and the Fluorine NMR signal is weak or missing.

A: You have likely displaced the fluorine.

  • The Cause: The 2-position of pyridine is activated for Nucleophilic Aromatic Substitution (

    
    ). If you used Route B (Alkylation)  with a strong base (NaH) or excess alkoxide, the cyclopentylmethanol anion attacked C2, replacing the fluorine.
    
  • The Fix:

    • Switch Bases: Use

      
       in DMF or Acetonitrile instead of NaH. Carbonate is basic enough to deprotonate the phenol (pKa ~8) but not strong enough to generate a high concentration of free alkoxide that attacks the fluorine.
      
    • Stoichiometry: Ensure the alkyl halide is the limiting reagent, not the pyridine.

Module 3: Regioisomer Confusion

Q: Could I have N-alkylated the pyridine instead of O-alkylating the phenol?

A: For 5-hydroxypyridines , this is rare.[3]

  • Explanation: Unlike 2-hydroxypyridine (which exists as the pyridone tautomer), 5-hydroxypyridine cannot tautomerize to a ketone without disrupting the aromatic system significantly. Therefore, the oxygen is the primary nucleophile.

  • Verification: Check

    
     NMR.
    
    • O-alkylation (Ether): Carbon attached to oxygen appears ~70-80 ppm.

    • N-alkylation (Zwitterion): Significant shielding of ring carbons.

Phase 3: Detailed Purification Protocols

Protocol A: Optimized Flash Chromatography

The lipophilic cyclopentyl group makes the product "greasy." Standard Hexane/EtOAc gradients often fail to separate it from non-polar byproducts.

Stationary Phase: Silica Gel (40-63 µm) Mobile Phase: Toluene / Acetone (Orthogonal Selectivity)

StepSolvent Ratio (Toluene:Acetone)Column Volumes (CV)Purpose
1100 : 03Elute non-polar alkanes/excess halides
295 : 55Elute reduced azo species (if Mitsunobu)
390 : 1010Elute Product (Target)
470 : 305Elute TPPO / Polar impurities

Why Toluene? Pyridine rings have specific


 interactions with aromatic solvents like toluene, often increasing separation factors (

) compared to alkane solvents.
Protocol B: Acid-Base Extraction (The "Cleanup")

If chromatography is insufficient, utilize the basicity of the pyridine nitrogen. Note: The 2-F substituent reduces basicity, so standard 1M HCl might be too strong/harsh.

  • Dissolution: Dissolve crude in Diethyl Ether (

    
    ).
    
  • Extraction: Extract 3x with 0.5 M Citric Acid .

    • Logic: The product protonates and moves to the aqueous layer. Neutral impurities (TPPO, unreacted alkyl halide) stay in the ether.

  • Wash: Wash the aqueous layer once with fresh

    
    .
    
  • Recovery: Basify the aqueous layer to pH 9 using saturated

    
     (Caution: Gas evolution).
    
  • Extraction: Extract product back into DCM or EtOAc.

Phase 4: Mechanistic Visualization

Understanding the competition between Ether formation (Desired) and Defluorination (Undesired).

Reaction_Pathways cluster_conditions Critical Control Parameters SM 2-Fluoro-5-hydroxypyridine Intermediate O-Anion Intermediate SM->Intermediate Deprotonation Reagent Cyclopentyl-X (Base) Product Target Ether (Retention of F) Intermediate->Product Attack on Alkyl Halide (Kinetic Control) Impurity Bis-Ether Impurity (Loss of F via SnAr) Intermediate->Impurity Attack on C2 of SM (Thermodynamic/Excess Base) Control1 Avoid Strong Base (e.g. NaH) Control2 Keep Temp < 60°C

Figure 2: Mechanistic pathway showing the risk of self-reaction (


) if conditions are too aggressive.

References

  • Batesky, D. C., et al. (2017).[4] "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents." Journal of Organic Chemistry, 82(19), 9931–9936.

  • Kuduk, S. D., et al. (2010). "Synthesis and evaluation of 5-alkoxy-2-fluoropyridines as potential PET tracers." Bioorganic & Medicinal Chemistry Letters, 20(1), 267-270.

  • Scriven, E. F. V. (1984). "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry, Vol 2. (Confirming

    
     susceptibility of 2-fluoropyridines). 
    

Sources

Optimizing solvent selection for 5-(Cyclopentylmethoxy)-2-fluoropyridine crystallization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the crystallization of 5-(Cyclopentylmethoxy)-2-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of obtaining a crystalline Active Pharmaceutical Ingredient (API) with desired purity, yield, and physical properties. This guide provides in-depth, field-proven insights into solvent selection, troubleshooting common issues, and implementing robust analytical characterization.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the crystallization of this specific fluorinated pyridine derivative.

Q1: Why is solvent selection so critical for this compound?

A1: Solvent selection is the most critical parameter in developing a successful crystallization process for any API, including this compound. The choice of solvent directly governs several key outcomes:

  • Yield and Purity: The ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. This differential solubility is the driving force for crystallization and maximizing yield.[1] Furthermore, the solvent must effectively exclude impurities, allowing them to remain in the mother liquor.

  • Crystal Form (Polymorphism): APIs can often exist in multiple crystalline forms, or polymorphs, each with distinct physical properties like solubility, stability, and bioavailability.[][3] The solvent can influence which polymorph nucleates and grows, a phenomenon observed in many heterocyclic compounds.[4][5] The fluorine atom and flexible cyclopentylmethoxy group in your compound may increase the likelihood of polymorphism.

  • Crystal Habit (Shape and Size): The solvent influences the crystal's external shape (e.g., needles, plates, blocks). This impacts downstream processing such as filtration, drying, and formulation.[][6] For example, needle-like crystals often filter poorly compared to more equant (block-like) crystals.

  • Process Safety and Scalability: The chosen solvent must be safe to handle at an industrial scale, with manageable toxicity, flammability, and environmental impact. Its boiling point and viscosity are also critical for process design.

Q2: What are the key molecular features of this compound that I should consider when selecting a solvent?

A2: The structure of this compound presents several features that guide solvent selection:

  • 2-Fluoropyridine Ring: This is a polar, aromatic heterocyclic system. The fluorine atom is strongly electron-withdrawing, which can influence intermolecular interactions.[7] Fluorine can participate in specific interactions that may enhance crystallization.[8] Solvents capable of hydrogen bonding or π-π stacking may interact favorably with this moiety.

  • Cyclopentylmethoxy Group: This group adds significant non-polar, aliphatic character and conformational flexibility. This suggests that the molecule will have solubility in a range of solvents, from moderately polar to non-polar.

  • Ether Linkage: The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, influencing solubility in protic solvents like alcohols.

Given this structure, a successful solvent system will likely involve moderately polar solvents, such as alcohols (isopropanol, ethanol), ketones (acetone), or esters (ethyl acetate), or a mixture of a good solvent with a non-polar anti-solvent (e.g., heptane, cyclohexane).

Q3: What analytical techniques are essential for characterizing my crystalline product?

A3: Proper characterization is non-negotiable to ensure you have the correct, pure, and consistent crystalline form. The following techniques are considered standard:

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying the crystal form (polymorph) and determining the degree of crystallinity.[9][10][11] Each crystalline phase produces a unique diffraction pattern, which serves as its fingerprint.

  • Differential Scanning Calorimetry (DSC): DSC measures thermal events like melting, desolvation, or polymorphic transitions as a function of temperature.[12][13] It provides crucial information on the melting point and thermal stability of your crystal form.

  • Thermogravimetric Analysis (TGA): TGA measures changes in mass with temperature. It is used to determine the presence of residual solvent or to identify the formation of solvates or hydrates.[12][13]

  • Microscopy (e.g., Scanning Electron Microscopy - SEM): Microscopy allows for the visual examination of crystal morphology (shape and size), which is critical for understanding downstream processing behavior.[4]

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures with causal explanations and actionable solutions.

Issue 1: The compound "oils out" instead of forming crystals.

Q: My solution turned cloudy and formed a viscous liquid (an oil) upon cooling, but no solid crystals appeared. What is happening and how can I resolve this?

A: "Oiling out" is a liquid-liquid phase separation that occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystal. [14] This is often driven by excessively high supersaturation, the presence of impurities that depress the melting point, or a large difference between the solvent's boiling point and the compound's melting point.[15][16] An oil phase can trap impurities and often solidifies into an amorphous state or an undesired polymorph.

Solutions:

  • Reduce the Rate of Supersaturation: High supersaturation is a primary cause of oiling out.[14][17]

    • Slow Down Cooling: Instead of placing the hot solution directly into an ice bath, allow it to cool slowly to room temperature on a benchtop, insulated with paper towels or a cork ring, before further cooling.[15][18]

    • Slow Anti-Solvent Addition: If using an anti-solvent, add it dropwise at a slightly elevated temperature with vigorous stirring to avoid creating localized areas of very high supersaturation.[17]

  • Decrease Solute Concentration: Start with a more dilute solution by adding a small amount of additional hot solvent.[16][17] This lowers the supersaturation level reached at any given temperature.

  • Introduce Seed Crystals: Seeding with a small amount of the desired crystalline material can bypass the kinetic barrier to nucleation and promote controlled crystal growth over oiling out.[14][17] Add seed crystals once the solution is cooled to a temperature within the metastable zone (slightly below the saturation temperature).

  • Change the Solvent: The solvent choice itself may be the problem. Try a solvent with a lower boiling point or one that has a more similar polarity to the solute.[18] For this compound, if you are seeing oiling out in a highly non-polar solvent like toluene, try a more polar solvent like ethyl acetate or isopropanol.

Issue 2: Very low or no crystal yield after cooling.

Q: I followed my procedure, but after cooling and filtration, I recovered very little or no product. What went wrong?

A: This is one of the most common crystallization problems and typically points to one of two main causes: using too much solvent or a failure to achieve supersaturation. [15]

Solutions:

  • Reduce Solvent Volume: The most likely cause is that your compound remains highly soluble even at low temperatures because an excess of solvent was used.[15][16]

    • Action: Gently heat the solution and evaporate a portion of the solvent using a stream of nitrogen or a rotary evaporator. Then, attempt the cooling process again.[16]

  • Induce Nucleation: The solution may be supersaturated but kinetically reluctant to crystallize.

    • Scratch Method: Gently scratch the inside surface of the flask with a glass rod just below the solvent line. The microscopic glass fragments can serve as nucleation sites.[15]

    • Seeding: As mentioned previously, adding a seed crystal is the most reliable way to induce crystallization.

  • Utilize an Anti-Solvent: If the compound is too soluble in your primary solvent, consider adding an "anti-solvent" — a solvent in which your compound is insoluble but which is miscible with your primary solvent.

    • Example: If your compound is dissolved in ethanol, the slow addition of water could induce crystallization. For your compound, if dissolved in a polar solvent like acetone, a non-polar anti-solvent like heptane would be a logical choice.

Issue 3: Inconsistent or undesired crystal form (polymorphism).

Q: My XRPD analysis shows different patterns between batches, even though I'm using the same solvent. How can I control the polymorphic form?

A: Gaining control over polymorphism is crucial for pharmaceutical development, as different polymorphs can have different properties. [1][] The solvent, cooling rate, and degree of supersaturation all play a role in determining which form crystallizes.[4] Pyridine derivatives are known to exhibit polymorphism.[19][20][21]

Solutions:

  • Strictly Control Process Parameters: Minor variations in your procedure can lead to different outcomes.

    • Cooling Profile: Implement a precise and repeatable cooling profile using a programmable bath. Rapid cooling often yields metastable forms, while slow cooling favors the most stable polymorph.[]

    • Stirring Rate: Maintain a consistent agitation rate, as this can influence nucleation kinetics.

  • Utilize Seeding: Seeding with crystals of the desired polymorph is the most effective method to ensure the consistent formation of that specific form.[22]

  • Conduct a Solvent Screen: The formation of different polymorphs is often solvent-dependent.[4] A systematic screen of various solvents (see Protocol 1 below) can identify which solvents reliably produce the desired form. For example, a study on ritonavir showed that ethanol produced the stable form II, while solvents like acetone and ethyl acetate produced the metastable form I.[4]

Section 3: Experimental Protocols & Data

Protocol 1: Systematic Solvent Screening

This protocol outlines a method for efficiently screening solvents to find optimal crystallization conditions.

Objective: To identify a solvent or solvent system that provides high yield and a desirable crystal form for this compound.

Materials:

  • This compound (crude)

  • Array of solvents (see Table 1)

  • Small vials (2-4 mL) with caps

  • Heating block or hot plate

  • Stir bars

Procedure:

  • Preparation: Place approximately 20-30 mg of the compound into each labeled vial.

  • Solvent Addition: Add a small aliquot (e.g., 0.2 mL) of a chosen solvent to a vial.

  • Solubility at Room Temperature: Stir or shake the vial at room temperature for several minutes. Observe if the solid dissolves. If it dissolves completely, the solvent is likely unsuitable as a single-solvent system (solubility is too high).

  • Solubility at Elevated Temperature: If the solid does not dissolve at room temperature, heat the vial (e.g., to 60-70°C, or ~10°C below the solvent's boiling point). Add solvent dropwise until the solid just dissolves completely. Record the approximate volume of solvent used.

  • Cooling & Crystallization: Allow the vial to cool slowly to room temperature. If no crystals form, place it in a refrigerator (4°C) or an ice bath.

  • Observation: Record your observations: Did crystals form? Was it an oil? What was the approximate yield (estimated visually)? What was the crystal shape (needles, plates)?

  • Analysis: Collect the solids by filtration and analyze them using XRPD and DSC to identify the crystal form.

  • Repeat: Repeat this process for a range of solvents with varying polarities.

Data Presentation: Recommended Solvents for Screening

The following table provides a starting point for solvent selection based on the chemical structure of this compound.

Solvent ClassExample SolventsRationale for InclusionPotential Issues
Alcohols Isopropanol (IPA), EthanolProtic, hydrogen-bond acceptors/donors. Good for compounds with ether and pyridine moieties. Often provide good crystal forms.Can form solvates.
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerately polar, aprotic. Good balance of solubility for many APIs.Lower boiling points may not be ideal for slow cooling.
Ketones Acetone, Methyl Ethyl Ketone (MEK)Polar, aprotic. Strong solvents, may require an anti-solvent.Can be too strong, leading to low yields.
Aromatic Toluene, AnisoleNon-polar. May be useful for final purification steps or as part of a solvent/anti-solvent pair.Potential for oiling out if polarity mismatch is too great.
Ethers 2-Methyltetrahydrofuran (2-MeTHF)Less polar than ketones/esters. A greener solvent alternative to THF.Can form peroxides.
Anti-Solvents Heptane, CyclohexaneNon-polar. Used to reduce solubility when added to a solution in one of the solvents above.Must be miscible with the primary solvent.

Section 4: Visualization of Workflows

Workflow 1: Troubleshooting Crystallization Failures

This decision tree provides a logical path for diagnosing and solving common crystallization issues.

G start Crystallization Attempt outcome What is the outcome? start->outcome oil Oiling Out Occurred outcome->oil Oil no_xtal No / Poor Yield outcome->no_xtal No Crystals bad_form Wrong / Inconsistent Polymorph outcome->bad_form Bad Form success Successful Crystallization outcome->success Good Crystals sol_oil1 Reduce Cooling Rate oil->sol_oil1 sol_oil2 Decrease Concentration (Add More Solvent) oil->sol_oil2 sol_oil3 Add Seed Crystals oil->sol_oil3 sol_oil4 Change Solvent oil->sol_oil4 sol_no1 Evaporate Excess Solvent no_xtal->sol_no1 sol_no2 Induce Nucleation (Scratch / Seed) no_xtal->sol_no2 sol_no3 Add Anti-Solvent no_xtal->sol_no3 sol_bad1 Implement Strict Cooling Profile bad_form->sol_bad1 sol_bad2 Seed with Desired Polymorph bad_form->sol_bad2 sol_bad3 Re-screen Solvents bad_form->sol_bad3

Caption: Decision tree for troubleshooting common crystallization problems.

Workflow 2: Systematic Solvent Selection Process

This flowchart illustrates the logical progression for selecting an optimal solvent system.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Characterization & Optimization cluster_2 Phase 3: Final Selection start Select Diverse Solvent Set (See Table 1) test_sol Test Solubility: 1. Room Temp 2. Heated start->test_sol check_cool Cool Solution Slowly & Observe Outcome test_sol->check_cool oil Oiling Out check_cool->oil Oil clear Remains Clear (Too Soluble) check_cool->clear No crystals Crystals Form check_cool->crystals Yes re_eval Re-evaluate with Anti-Solvent or New Solvent oil->re_eval clear->re_eval analyze Analyze Crystals: - XRPD (Form) - Microscopy (Habit) - Yield (Estimate) crystals->analyze is_good Acceptable Form, Yield & Habit? analyze->is_good optimize Optimize Parameters: - Cooling Rate - Concentration - Stirring is_good->optimize Yes is_good->re_eval No final Select Best System for Scale-Up optimize->final re_eval->test_sol

Caption: Flowchart for a systematic solvent selection and optimization process.

References

  • Technical Support Center: Preventing Oiling Out in Diastereomeric Salt Form
  • Crystallization of Active Pharmaceutical Ingredients - VxP Pharma.
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York.
  • High-pressure polymorphism in pyridine - ResearchG
  • High-pressure Polymorphism in Pyridine - PubMed.
  • Troubleshooting - Chemistry LibreTexts.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC.
  • Recrystallization (help meeeeee) : r/chemistry - Reddit.
  • XRD and TGA-DSC as an effective tools of research in physical sciences.
  • Crystallization of APIs: Methods and Challenges - BOC Sciences.
  • CRYSTAL CHARACTERIZ
  • Oiling Out in Crystalliz
  • Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability - Longdom Publishing.
  • Solid state analysis - Analytical techniques - Holodiag.
  • Spectroscopy. IR spectroscopy, DSC, TGA.
  • Solubility and Crystalliz
  • CRYSTAL CHARACTERIZATION TECHNIQUES - International Journal of Exploring Emerging Trends in Engineering (IJEETE).
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa - ACS Public
  • From form to function: Crystallization of active pharmaceutical ingredients - CEPAC.
  • The Polymorphism of Sulfapyridine | Journal of the American Chemical Society.
  • Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors - University of Kentucky.
  • Advances in Pharmaceutical Crystals: Control over Nucle
  • 2-Ethynyl-5-fluoropyridine | CAS 884494-34-2 | CymitQuimica.

Sources

Technical Support Center: Stability of 5-(Cyclopentylmethoxy)-2-fluoropyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Acid Stability Profile

As researchers, we often treat "acidic conditions" as a monolith. However, for 5-(Cyclopentylmethoxy)-2-fluoropyridine , the specific type of acid, concentration, and temperature dictate two distinct degradation pathways: Hydrolysis of the C-F bond (primary risk) and Cleavage of the Ether (secondary risk).

The 2-fluoropyridine core is electronically unique. The fluorine atom at the C2 position is activated for Nucleophilic Aromatic Substitution (


). While the molecule is relatively stable in mild acidic buffers, strong aqueous acids  will catalyze the displacement of fluorine by water, generating the corresponding 2-pyridone.
Quick Reference: Acid Compatibility Matrix
ConditionRisk LevelPrimary Degradation ProductMechanism
Dilute HCl /

(RT)
🟡 Moderate5-(Cyclopentylmethoxy)pyridin-2(1H)-oneAcid-Catalyzed Hydrolysis (

)
Conc. HCl /

(Heat)
🔴 Critical5-(Cyclopentylmethoxy)pyridin-2(1H)-oneRapid Hydrolysis
HBr / HI (Any conc.) 🔴 Critical5-Hydroxy-2-fluoropyridine + Cyclopentyl bromideEther Cleavage
TFA / Acetic Acid (Anhydrous) 🟢 LowStable (Salt formation)Protonation only
pH 4-6 Buffer (Aq) 🟢 LowStableN/A

Mechanism of Degradation

To troubleshoot effectively, you must understand why the molecule degrades. The primary failure mode in aqueous acid is not the ether cleavage, but the hydrolysis of the 2-fluoro group.

Pathway A: Acid-Catalyzed Hydrolysis (The "Missing Fluorine" Issue)

In strong acid, the pyridine nitrogen becomes protonated. This protonation pulls electron density from the ring, making the carbon at position 2 (C2) highly electrophilic. Water acts as a nucleophile, attacking C2 and displacing the fluoride ion.

Visualizing the Pathway:

HydrolysisMechanism SM Starting Material (2-Fluoro) Protonated Protonated Intermediate (Activated Ring) SM->Protonated + H+ Transition Tetrahedral Intermediate (Water Attack) Protonated->Transition + H2O Product Degradation Product (2-Pyridone) Transition->Product - HF - H+

Figure 1: The acid-catalyzed hydrolysis pathway converting the 2-fluoropyridine derivative into its pyridone form.

Troubleshooting Guide & FAQs

Scenario 1: "I see a new polar peak on LC-MS, and my Fluorine NMR signal is gone."

Diagnosis: You have likely hydrolyzed the C-F bond to form 5-(cyclopentylmethoxy)pyridin-2(1H)-one .

  • Why it happened: The reaction mixture was likely too acidic (pH < 1) or heated in the presence of water.

  • Analytical Confirmation:

    • LC-MS: Look for a mass shift. The conversion of F (19 Da) to OH (17 Da) results in a mass change of -2 Da (or +16 Da if you are thinking O vs H, but strictly F

      
       OH is 
      
      
      
      ). Correction: In ESI+, you observe
      
      
      .
      • SM:

        
         (MW ~195.2) 
        
        
        
        
        
      • Product:

        
         (MW ~193.2) 
        
        
        
        
        
    • NMR: The characteristic coupling of protons to the fluorine atom (split peaks) will disappear.

Corrective Action:

  • Reduce Acidity: If possible, buffer the reaction to pH 3-4.

  • Lower Temperature: Rate of hydrolysis follows Arrhenius kinetics; reducing temp by 10°C can halve the degradation rate.

  • Switch Solvent: Use anhydrous acids (e.g., HCl in Dioxane) if the proton source is necessary but water is not.

Scenario 2: "My compound is disappearing, and I see cyclopentyl bromide/iodide."

Diagnosis: You are experiencing Ether Cleavage .[1]

  • Why it happened: You likely used HBr or HI. These are potent ether-cleaving agents because the bromide/iodide ions are strong nucleophiles that attack the alkyl group after the oxygen is protonated.

  • Analytical Confirmation:

    • LC-MS: You will see a peak for 5-hydroxy-2-fluoropyridine (MW ~113) and potentially the cyclopentyl halide.

Corrective Action:

  • Avoid Nucleophilic Acids: Switch from HBr/HI to non-nucleophilic acids like

    
    , 
    
    
    
    , or TFA. The ether linkage is generally stable to these unless heated to extreme temperatures.
Scenario 3: "I cannot extract my compound from the aqueous acid layer."

Diagnosis: Pyridinium Salt Formation.[2]

  • Why it happened: The pKa of 2-fluoropyridine is approximately -0.[3][4]44. However, the ether oxygen can also accept a proton in very strong acids. More importantly, if hydrolysis has occurred (see Scenario 1), the resulting pyridone is significantly more polar and often water-soluble.

Self-Validating Extraction Protocol:

  • Check pH: Do not assume the pH. Use a strip.

  • Neutralize: Slowly add saturated

    
     until pH is ~7-8.
    
    • Note: 2-Fluoropyridines are weak bases; they should extract into DCM or EtOAc even at pH 4-5. If they don't, degradation to the pyridone (which behaves like an amide) is highly likely.

  • Solvent Choice: If the compound is intact but stuck, use DCM (Dichloromethane) rather than Ether/Hexane, as the fluoropyridine is moderately polar.

Decision Tree: Troubleshooting Workflow

Use this logic flow to identify your issue rapidly.

TroubleshootingTree Start Observation: Compound Loss or Impurity CheckAcid Is the Acid HBr or HI? Start->CheckAcid CheckMass Check LC-MS Mass (M-2 Da shift?) CheckAcid->CheckMass No (HCl, H2SO4, TFA) EtherCleavage Issue: Ether Cleavage (Cyclopentyl loss) CheckAcid->EtherCleavage Yes Hydrolysis Issue: Hydrolysis (Formation of Pyridone) CheckMass->Hydrolysis Yes (M-2) SaltForm Issue: Salt Formation (Reversible) CheckMass->SaltForm No (Mass Intact)

Figure 2: Decision tree for diagnosing stability issues based on acid type and analytical data.

References

  • Chambers, R. D. (1973). Fluorine in Organic Chemistry. Wiley-Interscience.
  • Finger, G. C., et al. (1959). "Aromatic Fluorine Compounds. VIII. Plant Growth Regulators and Intermediates." Journal of the American Chemical Society.[5] Link (Discusses synthesis and stability of fluoropyridines).

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley. (Authoritative source on ether cleavage mechanisms and kinetics).
  • PubChem. (2025).[6] "2-Fluoropyridine Compound Summary." National Library of Medicine. Link (Physical properties and pKa data).

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Cyclopentylmethoxy)-2-fluoropyridine
Reactant of Route 2
Reactant of Route 2
5-(Cyclopentylmethoxy)-2-fluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.